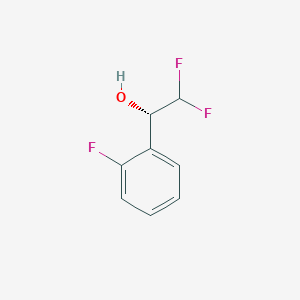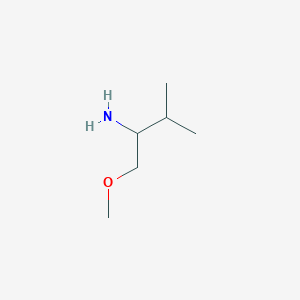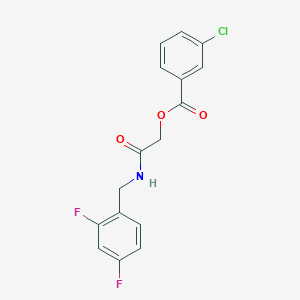
(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-2,2-Difluoro-1-(2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9FO . It has a molecular weight of 140.16 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 . This indicates that the compound has a single chiral center at the carbon atom connected to the hydroxyl group (OH), and it is in the S configuration .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 140.16 .
Applications De Recherche Scientifique
Environmental Impact and Distribution
One study focused on the atmospheric presence of fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamido ethanols (PFASs), which are used as surface treatments and considered precursors to perfluorocarboxylic acids (PFCAs) and perfluorooctane sulfonate (PFOS). These substances have been detected in remote arctic regions, suggesting widespread distribution and raising concerns about environmental persistence and bioaccumulation (Shoeib, Harner, & Vlahos, 2006).
Synthesis and Chemical Properties
Research into the synthesis of related fluorinated compounds includes efficient, biotransformation-mediated methods to produce enantiomerically pure intermediates required for the development of pharmaceuticals (Martínez et al., 2010). Additionally, studies on the X-ray crystal structures of fluorophenyl-ethanol derivatives have elucidated their molecular configurations, which are crucial for understanding their reactivity and potential applications in material science (Percino et al., 2008).
Physical and Chemical Interactions
Investigations into the conformational landscape of fluorophenyl ethanols and their interactions with water have provided insights into their physical chemistry, including hydrogen bonding patterns and spectroscopic properties. Such studies are foundational for applications in spectroscopy and material science (Speranza et al., 2009). Further research into aminodifluorosulfinium salts highlights their utility as selective fluorination reagents, offering enhanced thermal stability and ease of handling for synthetic applications (L’Heureux et al., 2010).
Environmental Degradation and Health Effects
There's ongoing research into the estrogen-like properties of certain fluorotelomer alcohols, indicating potential endocrine-disrupting effects and underscoring the need for thorough environmental and health impact assessments (Maras et al., 2005). Additionally, studies on the biotransformation of perfluoroalkyl acid precursors have explored mechanisms of environmental degradation, which is critical for assessing the fate and mitigation of these compounds in natural systems (Zhang et al., 2020).
Mécanisme D'action
Safety and Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Propriétés
IUPAC Name |
(1S)-2,2-difluoro-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVALZSTVIPGEJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-iodophenyl)amino]prop-2-enenitrile](/img/structure/B2596830.png)


![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)
![8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole](/img/structure/B2596834.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)



![Benzyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2596846.png)
![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)
